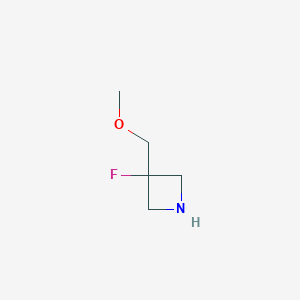
3-(Methoxymethyl)-3-fluoroazetidine
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)-3-fluoroazetidine typically involves the fluorination of azetidine derivatives. One common method is the nucleophilic substitution reaction where a suitable azetidine precursor is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The methoxymethyl group can be introduced via a methoxymethylation reaction using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
化学反应分析
Types of Reactions: 3-(Methoxymethyl)-3-fluoroazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
科学研究应用
3-(Methoxymethyl)-3-fluoroazetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals due to the unique properties imparted by the fluorine atom.
Medicine: Investigated for its potential as a drug candidate, particularly in the field of antiviral and anticancer research.
Industry: Utilized in the development of new materials with unique properties, such as increased stability and reactivity.
作用机制
The mechanism of action of 3-(Methoxymethyl)-3-fluoroazetidine involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to increased biological activity. The methoxymethyl group can also influence the compound’s solubility and membrane permeability, affecting its overall pharmacokinetics.
相似化合物的比较
3-Fluoroazetidine: Lacks the methoxymethyl group, which can result in different chemical and biological properties.
3-Methoxymethylazetidine: Lacks the fluorine atom, which can affect its reactivity and stability.
Uniqueness: 3-(Methoxymethyl)-3-fluoroazetidine is unique due to the presence of both the fluorine and methoxymethyl groups. This combination can lead to enhanced chemical stability, increased biological activity, and improved pharmacokinetic properties compared to its analogs.
生物活性
3-(Methoxymethyl)-3-fluoroazetidine is a synthetic compound classified as a fluorinated heterocyclic amino acid, specifically a derivative of 3-fluoroazetidine-3-carboxylic acid. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and synthesis of bioactive compounds. The introduction of fluorine and methoxymethyl groups significantly influences its chemical properties and biological activities, making it a candidate for further pharmacological studies.
Chemical Structure and Synthesis
The molecular structure of this compound features a four-membered azetidine ring with a methoxymethyl group (-OCH2-CH2-) and a fluorine atom at the 3-position. This configuration enhances its lipophilicity and alters its reactivity compared to non-fluorinated analogs. The synthesis typically involves methods such as electrophilic fluorination followed by modifications to introduce the methoxymethyl group, often utilizing microwave-assisted techniques to improve yields and efficiency.
Research indicates that compounds similar to this compound exhibit diverse biological activities, including antimicrobial and anticancer properties. The specific mechanisms through which this compound exerts its effects remain to be thoroughly investigated, but preliminary studies suggest interactions with various biological targets, potentially influencing enzyme activity and cellular pathways.
Antimicrobial Properties
Preliminary studies have shown that this compound may possess antimicrobial activity. Its structural features may enhance binding affinity to microbial targets, although detailed pharmacological studies are necessary to confirm these effects. Comparative analyses with related compounds indicate that modifications in the azetidine ring can lead to significant variations in antimicrobial potency.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
3-fluoro-3-(methoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c1-8-4-5(6)2-7-3-5/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFFBGLTXYJVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















